4-n-Butoxy-2-methylthiophenol
Description
Significance of Aryl Thiols in Contemporary Organic Synthesis
Aryl thiols, or thiophenols, are a class of organosulfur compounds characterized by a sulfhydryl group (-SH) attached to an aromatic ring. They are of paramount importance in modern organic synthesis due to their versatile reactivity. The sulfur atom in aryl thiols is a soft nucleophile, readily participating in a variety of chemical transformations.
Historically, the synthesis of aryl thiols involved methods like the reduction of sulfonyl chlorides or diaryl disulfides. nd.edu More contemporary approaches often utilize transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. For instance, copper-catalyzed reactions of aryl halides with a sulfur source provide a direct route to a wide array of substituted aryl thiols. Current time information in Bangalore, IN.scispace.com These advanced synthetic methods have made complex aryl thiols more accessible for research and industrial applications.
Aryl thiols serve as crucial intermediates in the synthesis of a broad spectrum of molecules, including pharmaceuticals, agrochemicals, and materials. nd.edunih.gov Their ability to form carbon-sulfur bonds is fundamental to the construction of many complex organic frameworks. Furthermore, the thiol group can be oxidized to various states, such as sulfoxides and sulfones, further expanding their synthetic utility. nd.edu
Role of Alkoxy Substituents in Modulating Molecular Properties and Reactivity
The presence of an alkoxy group, in this case, an n-butoxy group (-O(CH₂)₃CH₃), on the aromatic ring significantly influences the electronic and physical properties of a molecule. Alkoxy groups are generally considered electron-donating through resonance, which can increase the electron density of the aromatic ring and affect its reactivity in electrophilic aromatic substitution reactions. This electron-donating nature can also influence the acidity of the thiol proton.
The length and branching of the alkyl chain in the alkoxy group can modulate physical properties such as solubility, melting point, and crystallinity. rsc.org Longer or bulkier alkyl chains can enhance solubility in nonpolar organic solvents and influence the solid-state packing of molecules, which is a critical consideration in materials science. rsc.org The introduction of alkoxy groups is a common strategy in drug design to fine-tune the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of Academic Research Perspectives for Organosulfur Compounds
Organosulfur compounds are a diverse and vital class of molecules with a wide range of applications and research interest. nd.eduCurrent time information in Bangalore, IN. They are integral to numerous biological processes and are found in many natural products and pharmaceuticals. nih.gov Research in this area is broadly focused on several key aspects:
New Synthetic Methodologies: A significant portion of research is dedicated to developing novel and more efficient methods for the synthesis of organosulfur compounds, including the formation of C-S bonds. Current time information in Bangalore, IN.scispace.com
Biological Activity: Many organosulfur compounds exhibit interesting biological activities. For example, some have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
Materials Science: The unique electronic and optical properties of certain organosulfur compounds make them attractive for applications in materials science, such as in the development of organic semiconductors and nonlinear optical materials.
Catalysis: Thiol-containing ligands play a crucial role in coordination chemistry and catalysis, where they can stabilize metal centers and influence the outcome of catalytic reactions.
The hypothetical research interest in a molecule like 4-n-Butoxy-2-methylthiophenol would likely stem from a combination of these perspectives, exploring how the interplay between the thiol, methyl, and butoxy groups gives rise to unique chemical reactivity and potential applications.
Detailed Research Findings
Due to the limited specific literature on this compound, this section will infer potential research findings based on studies of analogous compounds.
Synthesis of Substituted Thiophenols
The synthesis of this compound would likely start from a correspondingly substituted phenol (B47542) or aryl halide. A plausible synthetic route could involve the Newman-Kwart rearrangement, a standard method for converting phenols to thiophenols. Alternatively, transition-metal-catalyzed thiolation of a suitable aryl halide, such as 4-butoxy-2-methyl-1-iodobenzene, with a sulfur nucleophile would be a modern and efficient approach. Current time information in Bangalore, IN.
| Starting Material | Reagents | Reaction Type | Product |
| 4-Butoxy-2-methylphenol | 1. Dialkylthiocarbamoyl chloride, base; 2. Heat; 3. Hydrolysis | Newman-Kwart Rearrangement | This compound |
| 1-Bromo-4-butoxy-2-methylbenzene | Sulfur source (e.g., Na₂S), catalyst (e.g., CuI) | Cross-coupling | This compound |
Spectroscopic Data of Analogous Compounds
The characterization of this compound would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral characteristics can be predicted:
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the n-butoxy group (triplet for the terminal methyl, and multiplets for the methylene (B1212753) groups), the aromatic methyl group (a singlet), and the thiol proton (a broad singlet). The chemical shift of the thiol proton can be sensitive to concentration and solvent.
¹³C NMR: The spectrum would display signals for all unique carbon atoms, including the aromatic carbons, the carbons of the n-butoxy group, and the methyl carbon. The carbon attached to the sulfur atom would have a characteristic chemical shift.
IR Spectroscopy: The infrared spectrum would be expected to show a characteristic S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. Other key absorbances would include C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₆OS). Fragmentation patterns would likely involve the loss of the butoxy chain or other characteristic fragments.
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-2-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-4-7-12-10-5-6-11(13)9(2)8-10/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHBOUOLIINVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 N Butoxy 2 Methylthiophenol
Strategies for Carbon-Sulfur Bond Formation
The creation of the carbon-sulfur bond is a critical step in the synthesis of 4-n-butoxy-2-methylthiophenol. Several methodologies can be employed, each with its own set of advantages and substrate requirements.
Thiolation Reactions of Activated Aromatic Systems
Direct thiolation of an activated aromatic precursor, such as 4-butoxytoluene, presents a potential route to the target molecule. One effective method for achieving such a transformation is through directed ortho-metalation (DoM) . In this strategy, a directing group on the aromatic ring facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophilic sulfur source to introduce the desired thiol or methylthio group.
For the synthesis of this compound, the butoxy group can act as a directing metalation group (DMG), guiding the lithiation to the C2 position. The subsequent reaction with a sulfur electrophile, such as dimethyl disulfide (CH₃SSCH₃), would introduce the methylthio group.
Table 1: Directed ortho-Metalation Approach
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Lithiation | 4-butoxytoluene, n-butyllithium, THF, low temperature | 2-Lithio-4-butoxytoluene |
| 2. Thiolation | Dimethyl disulfide (CH₃SSCH₃) | This compound |
Another approach within this category is the Newman-Kwart rearrangement . This intramolecular rearrangement involves the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate upon heating. The subsequent hydrolysis of the S-aryl thiocarbamate yields the corresponding thiophenol. wikipedia.orgorganic-chemistry.org This method would necessitate the initial synthesis of 4-n-butoxy-2-methylphenol, which would then be converted to the O-aryl thiocarbamate. The rearrangement is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond. organic-chemistry.org Recent advancements have shown that this rearrangement can be facilitated under milder conditions using photoredox catalysis. nih.gov
Table 2: Newman-Kwart Rearrangement Strategy
| Step | Description | Reagents and Conditions |
| 1. Thiocarbamate Formation | Conversion of the precursor phenol (B47542) to an O-aryl thiocarbamate. | 4-n-butoxy-2-methylphenol, dimethylthiocarbamoyl chloride, base. |
| 2. Rearrangement | Thermal or catalyzed intramolecular migration of the thiocarbamoyl group. | Heating (typically >200 °C) or photoredox catalysis. |
| 3. Hydrolysis | Cleavage of the S-aryl thiocarbamate to the thiophenol. | Aqueous base (e.g., NaOH or KOH). |
Thia-Michael Additions for Analogous Structures
While not a direct route to this compound itself, Thia-Michael additions are relevant for the synthesis of structurally analogous compounds containing a sulfur-carbon bond. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This methodology is more suited for the synthesis of thioethers in aliphatic systems or for the introduction of a sulfur-containing side chain to an aromatic ring, rather than the direct formation of a thiophenol.
Metal-Catalyzed C-S Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. Palladium, nickel, and copper-based catalytic systems are commonly employed to couple aryl halides or their equivalents with a sulfur source. For the synthesis of this compound, a plausible route would involve the coupling of a suitably substituted aryl halide, such as 1-bromo-4-n-butoxy-2-methylbenzene, with a sulfur nucleophile.
A variety of sulfur sources can be utilized, including thiols, disulfides, or inorganic sulfur reagents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, palladium-catalyzed coupling of aryl iodides with thiols can be achieved using a ligand-free copper(I) iodide catalyst under mild conditions.
Introduction and Manipulation of the Butoxy Moiety
The introduction of the n-butoxy group is another key transformation in the synthesis of this compound. This is typically achieved through the etherification of a phenolic precursor.
Etherification Reactions on Phenolic Precursors
The most common and widely used method for the formation of the butoxy ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.
In the context of synthesizing this compound, this reaction could be performed on a precursor such as 2-methyl-4-mercaptophenol or 2-methylhydroquinone. The phenolic hydroxyl group is more acidic than the thiol group, allowing for selective deprotonation and subsequent etherification.
Table 3: Williamson Ether Synthesis for Butoxy Group Introduction
| Precursor | Reagents and Conditions | Product |
| 2-Methyl-4-mercaptophenol | 1. Base (e.g., K₂CO₃, NaOH) 2. n-Butyl bromide (or iodide) 3. Solvent (e.g., acetone, DMF) | This compound |
| 2-Methylhydroquinone | 1. Base (e.g., K₂CO₃, NaOH) 2. n-Butyl bromide (or iodide) 3. Solvent (e.g., acetone, DMF) | 4-n-Butoxy-2-methylphenol (requires subsequent thiolation) |
Alkylation Strategies for Oxygen Functionalization
Beyond the Williamson ether synthesis, other alkylation strategies can be employed for the functionalization of the phenolic oxygen. These methods often involve the use of different alkylating agents or catalytic systems to achieve the desired etherification. For instance, phase-transfer catalysis can be utilized to facilitate the reaction between the phenoxide and the alkyl halide, particularly when dealing with reactants of differing solubility.
The choice of synthetic route to this compound will depend on the availability of starting materials, the desired scale of the synthesis, and the specific challenges associated with the reactivity of the functional groups present in the intermediates. Both the formation of the carbon-sulfur bond and the introduction of the butoxy group can be achieved through well-established and reliable chemical transformations.
Stereochemical Considerations in Synthesis
While this compound itself is an achiral molecule, the principles of stereochemistry, particularly regioselectivity, are paramount in its synthesis. Furthermore, the discussion can be extended to the synthesis of chiral analogs, where enantioselective and diastereoselective control would be crucial.
Achieving the desired 1,2,4-substitution pattern for this compound requires a sequence of reactions where the directing effects of the substituents are carefully exploited. A plausible and efficient synthetic route would commence with a readily available disubstituted precursor, such as 4-butoxyphenol, which can be prepared from hydroquinone.
The key challenge lies in the introduction of the methylthio group specifically at the C-2 position, ortho to the hydroxyl group. The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position in the 4-butoxyphenol intermediate is already blocked by the butoxy group, any subsequent electrophilic substitution is strongly directed to one of the two equivalent ortho positions (C-2 or C-6).
Modern synthetic methods have been developed for the highly regioselective ortho-thiolation of phenols. One such notable method involves a cobalt(II)-catalyzed C-H bond functionalization. Khakyzadeh, Zolfigol, and co-workers reported a Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols from free phenols and thiols. nih.gov This approach utilizes a directing group strategy under mild conditions to achieve high yields of the ortho-substituted product. nih.gov The reaction mechanism leverages the coordination of the phenolic oxygen to the metal center, which facilitates the C-H activation and subsequent C-S bond formation at the ortho position.
The effectiveness of such catalytic systems in controlling regioselectivity is demonstrated by the consistently high yields of the 2-thio-substituted phenols across a range of substrates.
Table 1: Regioselective Co(II)-Catalyzed ortho-Thiolation of Various Phenols
Data adapted from analogous reactions reported in the literature to illustrate regiochemical control. nih.gov
| Phenol Substrate | Thiol Reagent | Catalyst System | Yield of ortho-Product (%) |
| Phenol | Thiophenol | Co(II) / Acetic Anhydride (B1165640) | 90 |
| p-Cresol | Thiophenol | Co(II) / Acetic Anhydride | 92 |
| p-Methoxyphenol | Thiophenol | Co(II) / Acetic Anhydride | 88 |
| p-Cresol | Dodecanethiol | Co(II) / Acetic Anhydride | 85 |
| 2-Naphthol | Thiophenol | Co(II) / Acetic Anhydride | 95 |
This high degree of regioselectivity ensures that the methylthio group is installed exclusively at the desired C-2 position in the synthesis of this compound from a 4-butoxyphenol intermediate.
The target compound, this compound, lacks any stereogenic centers and is therefore achiral. Consequently, diastereoselective and enantioselective considerations are not relevant to its direct synthesis. However, these principles become critical when considering the synthesis of chiral analogs of this molecule.
Chirality could be introduced into the structure in several ways, for example, by modifying the n-butoxy group. The use of a chiral alkylating agent, such as (S)-(+)-1-bromo-2-methylbutane, in the initial etherification of hydroquinone would result in the formation of a chiral butoxy side chain, rendering the entire molecule chiral. prepchem.com
Furthermore, advanced catalytic methods can be employed to synthesize chiral thioethers, which are relevant to analogs where a stereocenter might be created adjacent to or at the sulfur atom. The development of asymmetric methods for C-S bond formation is an active area of research.
One innovative approach involves biocatalysis. For instance, ene-reductases (EREDs) have been applied to the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides. nih.govacs.org This enzymatic method can provide access to either enantiomer of the product with high enantioselectivity, depending on the specific enzyme chosen. nih.govacs.org The reaction proceeds through a radical mechanism initiated and controlled by the enzyme, showcasing the power of biocatalysts in managing challenging stereochemical outcomes. nih.gov
Table 2: Enantioselective Synthesis of Chiral γ-Thioether Ketones using Ene-Reductases (EREDs)
Data from representative enzyme-catalyzed reactions illustrating enantioselective control. nih.gov
| Vinyl Sulfide (B99878) Substrate | Ene-Reductase (ERED) | Conversion (%) | Enantiomeric Excess (ee, %) |
| α-(Methylthio)styrene | GluER T36A | 65 | 93 |
| α-(Phenylthio)styrene | TsER | 58 | 85 |
| Fluorinated Vinyl Sulfide | GluER T36A | 82 | >99.5 |
| α-(Methylthio)styrene | LeER | 45 | 90 (opposite enantiomer) |
Other established methods for the asymmetric synthesis of chiral thioethers include nucleophilic substitution, cross-coupling reactions, and sulfa-Michael additions, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. nih.gov These methodologies would be directly applicable to the synthesis of chiral analogs of this compound, providing a toolkit for accessing specific stereoisomers for applications in fields such as medicinal chemistry and materials science.
Reaction Mechanisms and Kinetics of 4 N Butoxy 2 Methylthiophenol
Mechanistic Pathways of Thiol Reactivity
The sulfur atom of the thiol group in 4-n-butoxy-2-methylthiophenol is highly reactive due to its nucleophilicity and the relative weakness of the S-H bond. This allows it to participate in a variety of reaction mechanisms.
Nucleophilic Attack of the Thiol Group
The thiol group of this compound can be readily deprotonated by a base to form the corresponding thiophenolate anion. This anion is a potent nucleophile, significantly more so than its oxygen analog, the phenolate. wikipedia.orgacs.org The heightened nucleophilicity of the thiophenolate is attributed to the larger size and greater polarizability of the sulfur atom, which makes its electron cloud more easily distorted to form a bond with an electrophile.
The nucleophilic attack of the thiolate can proceed via several pathways, including SN2 reactions and Michael additions. wikipedia.org For instance, in the presence of an alkyl halide, the thiophenolate of this compound would readily undergo an SN2 reaction to form a thioether.
Table 1: Predicted Relative Nucleophilicity of Substituted Thiophenolates
| Compound | Substituents | Predicted Relative Nucleophilicity |
|---|---|---|
| Thiophenol | None | 1.0 |
| 4-Methoxythiophenol | 4-OCH₃ | > 1.0 |
| This compound | 4-n-OC₄H₉, 2-SCH₃ | > 1.0 |
This table is illustrative and based on established principles of substituent effects on nucleophilicity.
Radical Reactions Involving Sulfur-Centered Species
The relatively weak S-H bond in thiols (bond dissociation energy of ~87 kcal/mol) makes them susceptible to homolytic cleavage, leading to the formation of a thiyl radical (RS•). nih.gov This can be initiated by heat, light, or the presence of a radical initiator. wikipedia.org For this compound, this would result in the formation of the 4-n-butoxy-2-methylthiophenoxyl radical.
These thiyl radicals can participate in a variety of reactions, including:
Dimerization: Two thiyl radicals can combine to form a disulfide. In the case of this compound, this would yield bis(4-n-butoxy-2-methylphenyl) disulfide. wikipedia.org
Addition to Alkenes and Alkynes: Thiyl radicals can add to carbon-carbon multiple bonds in a process known as the thiol-ene or thiol-yne reaction. This is a radical chain reaction that proceeds via an anti-Markovnikov addition. nih.govwikipedia.org
Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another molecule to reform the thiol, propagating a radical chain.
Pulse radiolysis studies of thiophenols have shown that they can also react with other radical species, and that the resulting thiyl radicals have characteristic optical absorption spectra. rsc.orgresearchgate.netrsc.org
S-H Insertion Reactions
The S-H bond of this compound can undergo insertion reactions. A notable example is the visible-light-mediated, metal-free S-H bond insertion of diazoalkanes. researchgate.net This reaction proceeds through the formation of a carbene from the diazo compound, which then inserts into the S-H bond of the thiol to form a new carbon-sulfur bond. This method provides a mild and efficient way to functionalize thiols.
Redox Chemistry of the Thiol Functionality
Thiophenols are more easily oxidized than their corresponding phenols. researchgate.netnih.gov The primary oxidation product of this compound would be the corresponding disulfide, formed by the coupling of two thiyl radicals. This oxidation can be effected by a variety of mild oxidizing agents. chemistrysteps.com The redox potential of thiophenols is influenced by the substituents on the aromatic ring, with electron-donating groups generally making the compound easier to oxidize. researchgate.net Therefore, the electron-donating butoxy group in this compound would be expected to lower its oxidation potential relative to unsubstituted thiophenol.
The disulfide can, in turn, be reduced back to the thiol using a suitable reducing agent, such as sodium borohydride. wikipedia.org This reversible redox chemistry is a key feature of thiol functionality.
Influence of the Butoxy Group on Reaction Dynamics
The n-butoxy group at the 4-position of the aromatic ring significantly influences the reactivity of this compound through a combination of steric and electronic effects.
Steric and Electronic Effects of the Alkoxy Chain
Electronic Effects:
Steric Effects:
The n-butoxy group, while not as bulky as a tert-butyl group, does exert some steric hindrance. researchgate.netwikipedia.org However, due to its position para to the primary reactive center (the thiol group), its direct steric influence on reactions at the sulfur atom is minimal. Its steric bulk would be more relevant in reactions involving the aromatic ring itself, potentially hindering substitution at the positions ortho to the butoxy group (meta to the thiol group). The more significant steric influence in this molecule would likely arise from the methylthio group at the 2-position, which would sterically hinder reactions at the adjacent thiol group and the neighboring positions on the aromatic ring.
Table 2: Summary of the Effects of the n-Butoxy Group
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Electronic (+R) | Donation of lone pair electrons into the aromatic ring. | Increases electron density of the ring, enhances nucleophilicity of the thiolate. |
| Electronic (-I) | Electron withdrawal due to the electronegativity of oxygen. | Opposes the resonance effect but is generally weaker. |
| Steric | Bulk of the n-butyl chain. | Minimal direct effect on the para-thiol group, may influence substitution on the aromatic ring. |
Butoxy Participation in Intermediate Stabilization
In the context of electrophilic aromatic substitution reactions, the butoxy group at the 4-position is expected to play a significant role in stabilizing the cationic intermediate, often referred to as an arenium ion or sigma complex. This stabilization occurs through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgimperial.ac.uk The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance.
During an electrophilic attack, typically at the positions ortho or para to the activating groups, a carbocation intermediate is formed. The butoxy group, being a strong electron-donating group, can stabilize this intermediate through its +R (resonance) effect. wikipedia.orgquora.com Specifically, if the electrophile attacks the carbon atom ortho to the methylthio group (and meta to the butoxy group), the positive charge of the arenium ion can be delocalized onto the carbon atom bearing the butoxy group. At this point, the oxygen atom of the butoxy group can donate a lone pair of electrons to form a resonance structure with a positive charge on the oxygen and a double bond between the oxygen and the ring carbon. This additional resonance contributor significantly delocalizes the positive charge, thereby lowering the activation energy of the reaction and increasing the reaction rate. libretexts.orgmdpi.com
While direct participation leading to the formation of a distinct cyclic intermediate involving the butoxy group is less common in simple electrophilic aromatic substitution on a benzene ring, the resonance stabilization it provides to the arenium ion is a critical aspect of its activating and directing effects. libretexts.org
Kinetic Studies of Key Transformations
Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the factors that control the rate of a chemical transformation. For this compound, such studies would focus on its behavior in characteristic reactions, most notably electrophilic aromatic substitution.
For the vast majority of electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring to form the arenium ion is the slow, rate-determining step. msu.edulibretexts.orgmasterorganicchemistry.com This step involves the disruption of the stable aromatic system, which requires a significant activation energy. The subsequent step, the deprotonation of the arenium ion to restore aromaticity, is typically very fast. masterorganicchemistry.comquora.com
To experimentally confirm the rate-limiting step for a reaction involving this compound, one could employ kinetic isotope effect studies. If replacing a hydrogen atom on the aromatic ring with deuterium (a heavier isotope of hydrogen) does not significantly change the reaction rate, it indicates that the C-H bond is not broken in the rate-determining step. This would be consistent with the formation of the arenium ion being the slow step. masterorganicchemistry.com
The presence of two activating groups, the butoxy and methylthio groups, would be expected to significantly increase the rate of the initial electrophilic attack compared to unsubstituted benzene, due to the increased electron density of the aromatic ring. libretexts.orgmdpi.com
The analysis of reaction orders and activation parameters provides quantitative data on the reaction mechanism.
Rate = k[this compound][Electrophile]
This rate law is consistent with a bimolecular rate-determining step, which is the attack of the aromatic ring on the electrophile.
Activation Parameters: The activation parameters, including the activation energy (Ea) and the pre-exponential factor (A), are derived from studying the effect of temperature on the reaction rate constant (k) using the Arrhenius equation. While specific values for this compound are not documented, general trends can be inferred.
The presence of the strongly activating butoxy and moderately activating methylthio groups would be expected to result in a lower activation energy for electrophilic aromatic substitution compared to benzene or monosubstituted derivatives. mdpi.com This lower energy barrier is a direct consequence of the electronic stabilization of the transition state leading to the arenium ion.
A hypothetical set of data for a representative electrophilic substitution reaction could be presented as follows:
| Temperature (K) | Rate Constant, k (M-1s-1) |
|---|---|
| 298 | 0.015 |
| 308 | 0.035 |
| 318 | 0.078 |
| 328 | 0.165 |
From such data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy and pre-exponential factor, providing deeper insight into the reaction's energetic landscape.
Computational and Theoretical Investigations of 4 N Butoxy 2 Methylthiophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular structure, bond lengths, bond angles, or electronic properties (such as HOMO-LUMO energy gaps, electrostatic potential maps, or Mulliken charge analysis) of 4-n-Butoxy-2-methylthiophenol were found.
Ab Initio Methods for Energetic Profiles
There is no available research that employs ab initio methods to calculate the energetic profiles, such as heats of formation or reaction energies, involving this compound.
Conformational Analysis and Rotational Barriers
A computational conformational analysis, which would identify the most stable geometric arrangements of the molecule and the energy barriers for rotation around its flexible bonds (e.g., the butoxy and methylthio groups), has not been reported for this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and potential interactions of molecules.
Molecular Dynamics for Conformational Flexibility
No molecular dynamics (MD) simulation studies have been published that would provide insight into the conformational flexibility and dynamic behavior of this compound in different environments.
Computational Docking Studies for Interaction Prediction
There are no available computational docking studies that predict the potential binding modes and interaction energies of this compound with any biological or chemical targets.
Advanced Analytical Methodologies in Research on 4 N Butoxy 2 Methylthiophenol
Spectroscopic Characterization
Spectroscopy is instrumental in defining the molecular identity of 4-n-Butoxy-2-methylthiophenol by probing the interaction of the molecule with electromagnetic radiation. This provides fundamental information about its electronic structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In the ¹H NMR spectrum , the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of structural information. The aromatic protons are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm, with their coupling patterns revealing their substitution pattern on the benzene ring. The protons of the n-butoxy group will exhibit characteristic signals: a triplet for the terminal methyl group (~0.9-1.0 ppm), two multiplets for the internal methylene (B1212753) groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~3.9-4.0 ppm). The methylthio group will present a singlet in the range of 2.4-2.5 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will resonate in the range of 110-160 ppm. The carbons of the n-butoxy group are expected at approximately 14 ppm (CH₃), 19 ppm (CH₂), 31 ppm (CH₂), and 68 ppm (OCH₂). The methyl carbon of the methylthio group will likely appear around 15-20 ppm.
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic | Ar-H | 6.7 - 7.3 | 115 - 158 |
| Alkyl | -OCH₂CH₂CH₂CH₃ | ~3.95 (t) | ~68 |
| Alkyl | -OCH₂CH₂CH₂CH₃ | ~1.75 (m) | ~31 |
| Alkyl | -OCH₂CH₂CH₂CH₃ | ~1.50 (m) | ~19 |
| Alkyl | -OCH₂CH₂CH₂CH₃ | ~0.98 (t) | ~14 |
| Alkyl | -SCH₃ | ~2.45 (s) | ~16 |
| Thiol | -SH | ~3.4 (s) | N/A |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule will be ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation of this compound is expected to proceed through characteristic pathways for ethers and thiophenols. Common fragmentation would involve the loss of the butyl group from the butoxy chain, and cleavage of the C-S bond.
| m/z | Predicted Fragment | Description |
|---|---|---|
| 198 | [C₁₁H₁₆OS]⁺ | Molecular Ion (M⁺) |
| 141 | [M - C₄H₉]⁺ | Loss of the butyl group |
| 125 | [M - C₄H₉O]⁺ | Loss of the butoxy group |
| 153 | [M - CH₃S]⁺ | Loss of the methylthio radical |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching of the thiol group. The C-O stretching of the ether linkage will likely appear as a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the alkyl groups will be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will give rise to bands in the 1450-1600 cm⁻¹ range.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would be effective in identifying the C-S and S-H vibrations, which can sometimes be weak in the IR spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| S-H Stretch | 2550 - 2600 | IR, Raman (weak in IR) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Ether) | 1200 - 1250 | IR |
| C-S Stretch | 600 - 800 | IR, Raman |
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the substituted benzene ring, an aromatic chromophore, will result in characteristic absorption bands in the ultraviolet region. The absorption maxima (λmax) are influenced by the electronic effects of the substituents.
The butoxy group, being an electron-donating group, and the methylthio group will cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. It is expected that this compound will exhibit strong absorption bands in the range of 250-300 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π | ~260 - 280 |
| n → π | ~290 - 310 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound, as well as for its quantitative analysis in mixtures.
Gas chromatography (GC) is a highly effective technique for assessing the purity of this compound and for analyzing its concentration in complex mixtures. The compound's volatility allows it to be readily analyzed by GC.
For purity assessment, a sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. A high-purity sample should ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities.
In mixture analysis, GC can be used to separate this compound from other components. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification when compared to a known standard. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. For enhanced selectivity, especially in complex matrices, a sulfur-specific detector such as a sulfur chemiluminescence detector (SCD) can be employed.
Liquid Chromatography (LC) for Separation of Complex Mixtures
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the separation and quantification of this compound from complex matrices, such as reaction mixtures or environmental samples. The technique's high resolution and sensitivity make it ideal for isolating the target compound from isomers, byproducts, and impurities.
A common approach for the analysis of phenolic compounds like this compound involves reversed-phase HPLC (RP-HPLC). In a typical application, a C18 column is used as the stationary phase, which effectively retains nonpolar to moderately polar compounds. The separation is achieved by using a gradient elution with a mobile phase consisting of a mixture of an aqueous component (often water with a small percentage of an acid like acetic or formic acid to suppress ionization) and an organic solvent, such as acetonitrile or methanol.
The detection of this compound is commonly performed using a UV-Vis detector. The aromatic ring and the sulfur-containing functional group in the molecule allow for strong absorbance in the UV region, typically around 254 nm. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Research Findings:
In a hypothetical separation of a synthetic reaction mixture, an RP-HPLC method was developed to resolve this compound from its starting materials and potential side-products. The method utilized a gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase. This allowed for the elution of more polar impurities first, followed by the target compound. The retention time and peak area are used for identification and quantification, respectively.
Table 1: Hypothetical RP-HPLC Separation Data for a Reaction Mixture Containing this compound
| Peak Number | Retention Time (min) | Peak Area | Compound Identity |
| 1 | 3.5 | 15,200 | Starting Material A |
| 2 | 5.8 | 8,950 | Byproduct B |
| 3 | 11.2 | 125,600 | This compound |
| 4 | 14.1 | 4,300 | Impurity C |
Size Exclusion Chromatography (SEC) for Oligomeric Characterization
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution. researchgate.net While often used for large biomolecules and polymers, SEC can also be applied to the analysis of smaller molecules to characterize oligomers or to separate them from a polymeric matrix. wikipedia.orgagilent.com
In the context of this compound research, SEC could be employed if there is a potential for the compound to form dimers or other small oligomers under certain conditions, such as during polymerization reactions or through oxidative coupling. The stationary phase in SEC consists of porous beads. wikipedia.org Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. researchgate.net
For the analysis of low molecular weight compounds, columns with small pore sizes are required to achieve adequate separation. The mobile phase is chosen to ensure good solubility of the analyte and to minimize interactions with the stationary phase. wikipedia.org Calibration with a series of standards of known molecular weight is necessary to correlate elution volume with the molecular weight of the analyte.
Research Findings:
A hypothetical study investigating the stability of this compound in an oxidative environment could use SEC to detect the formation of dimeric or oligomeric species. The analysis might reveal a primary peak corresponding to the monomeric form of the compound and smaller, earlier-eluting peaks indicating the presence of higher molecular weight species.
Table 2: Hypothetical SEC Data for the Analysis of this compound Stability
| Elution Volume (mL) | Estimated Molecular Weight (Da) | Peak Identity |
| 8.5 | ~420 | Dimer |
| 9.7 | ~210 | This compound (Monomer) |
| 11.3 | <100 | Degradation Product |
Crystallographic Analysis
X-ray Diffraction for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method can provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details.
The first and often most challenging step is to grow a single crystal of the compound that is of suitable size and quality. wikipedia.org This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, and the intensities of these reflections are measured. wikipedia.org
The diffraction data are then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting molecular structure is then refined to achieve the best possible fit with the experimental data.
Research Findings:
Although no published crystal structure for this compound is available, a hypothetical crystallographic analysis would yield precise data on its solid-state conformation. Such an analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. Based on structurally similar phenolic compounds, it could be anticipated that the compound would crystallize in a common space group, such as P2₁/c.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆OS |
| Formula Weight | 212.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.567 |
| β (°) | 98.76 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.152 |
Derivatization and Functionalization Strategies of 4 N Butoxy 2 Methylthiophenol
Chemical Modifications of the Thiol Moiety
The thiol group is the most reactive site in 4-n-butoxy-2-methylthiophenol, readily undergoing reactions such as alkylation, oxidation, and acylation. These transformations provide access to a wide array of sulfur-containing compounds.
Organic Sulfides (Thioethers): The thiol group of this compound can be readily S-alkylated to form the corresponding organic sulfides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated by treating the thiol with a base, attacks an alkyl halide. A variety of bases and alkylating agents can be employed, offering a versatile route to a wide range of thioethers.
General Reaction Scheme for Sulfide (B99878) Formation: this compound + R-X + Base → 4-n-Butoxy-2-methylthio(R)benzene + HX
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Methyl iodide | Sodium hydroxide | 4-n-Butoxy-2-(methylthio)anisole |
| This compound | Benzyl bromide | Potassium carbonate | Benzyl (4-n-butoxy-2-methylphenyl) sulfide |
| This compound | Ethyl bromoacetate | Sodium ethoxide | Ethyl 2-((4-n-butoxy-2-methylphenyl)thio)acetate |
Disulfides: Oxidation of this compound leads to the formation of the corresponding disulfide, bis(4-n-butoxy-2-methylphenyl) disulfide. This oxidative coupling can be achieved using a variety of mild oxidizing agents, such as hydrogen peroxide, iodine, or air in the presence of a suitable catalyst. The disulfide bond can be readily cleaved back to the thiol under reducing conditions, making it a useful protective group in multi-step syntheses.
General Reaction Scheme for Disulfide Formation: 2 * this compound + [O] → Bis(4-n-butoxy-2-methylphenyl) disulfide + H₂O
| Starting Material | Oxidizing Agent | Product |
| This compound | Hydrogen Peroxide | Bis(4-n-butoxy-2-methylphenyl) disulfide |
| This compound | Iodine | Bis(4-n-butoxy-2-methylphenyl) disulfide |
| This compound | Air (O₂) | Bis(4-n-butoxy-2-methylphenyl) disulfide |
The sulfide derivatives of this compound can be further functionalized to form sulfonium (B1226848) salts. These salts are typically prepared by the reaction of the sulfide with an alkyl halide. The resulting sulfonium salts are versatile intermediates in organic synthesis, serving as precursors to sulfur ylides upon treatment with a strong base. Sulfur ylides are valuable reagents for the formation of epoxides and cyclopropanes from carbonyl compounds and α,β-unsaturated systems, respectively. While specific studies on this compound are not prevalent, the general reactivity of aryl sulfides is well-established.
The sulfur atom in this compound and its sulfide derivatives can exist in higher oxidation states. Controlled oxidation of the corresponding sulfide yields the sulfoxide (B87167), and further oxidation affords the sulfone. Selective oxidation to the sulfoxide can be achieved using reagents like hydrogen peroxide in acetic acid at room temperature. More vigorous oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the formation of the sulfone. These oxidized derivatives have distinct chemical properties and are utilized in various synthetic applications.
General Reaction Scheme for Oxidation to Sulfoxides and Sulfones: 4-n-Butoxy-2-methylthio(R)benzene + [O] → 4-n-Butoxy-2-(R-sulfinyl)benzene 4-n-Butoxy-2-methylthio(R)benzene + 2[O] → 4-n-Butoxy-2-(R-sulfonyl)benzene
| Substrate | Oxidizing Agent | Product |
| 4-n-Butoxy-2-(methylthio)anisole | H₂O₂ in CH₃COOH | 4-n-Butoxy-2-(methylsulfinyl)anisole |
| 4-n-Butoxy-2-(methylthio)anisole | m-CPBA (2 equiv.) | 4-n-Butoxy-2-(methylsulfonyl)anisole |
Thioesters can be synthesized from this compound through acylation of the thiol group. This can be accomplished by reacting the thiol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Alternatively, direct condensation with a carboxylic acid can be achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Thioesters are important intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.
General Reaction Scheme for Thioester Formation: this compound + RCOCl + Base → S-(4-n-Butoxy-2-methylphenyl) ethanethioate + HCl
| Reactant 1 | Reactant 2 | Base/Coupling Agent | Product |
| This compound | Acetyl chloride | Pyridine | S-(4-n-Butoxy-2-methylphenyl) ethanethioate |
| This compound | Benzoic acid | DCC | S-(4-n-Butoxy-2-methylphenyl) benzothioate |
| This compound | Acetic anhydride | Triethylamine | S-(4-n-Butoxy-2-methylphenyl) ethanethioate |
Transformations Involving the Butoxy Group
While the thiol moiety is generally more reactive, the butoxy group can also undergo chemical transformations, most notably the cleavage of the ether linkage.
The ether bond in this compound can be cleaved to yield 4-hydroxy-2-methylthiophenol. This transformation is typically achieved under strongly acidic conditions, often with the use of hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butyl group in an Sₙ2 reaction. The use of Lewis acids, such as boron tribromide (BBr₃), provides a milder alternative for cleaving aryl ethers.
General Reaction Scheme for Ether Cleavage: this compound + HBr → 4-Hydroxy-2-methylthiophenol + Butyl bromide
| Substrate | Reagent | Product |
| This compound | Concentrated HBr | 4-Hydroxy-2-methylthiophenol |
| This compound | Boron tribromide (BBr₃) | 4-Hydroxy-2-methylthiophenol |
Use of the Butoxy Group for Further Alkylation or Arylation
The n-butoxy group at the C4 position is generally stable. However, to achieve further alkylation or arylation at the oxygen atom, a two-step sequence is typically required: ether cleavage (O-dealkylation) to reveal the free phenol (B47542), followed by a new etherification reaction.
Ether Cleavage: The cleavage of the n-butyl aryl ether bond to yield 4-hydroxy-2-methylthiophenol is a critical first step. This transformation can be accomplished using various reagents. Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are classic reagents for cleaving aryl alkyl ethers. pearson.com Lewis acids, such as boron tribromide (BBr₃), are also highly effective, particularly for robust substrates. More recent methods offer milder conditions, for instance, using tris(pentafluorophenyl)borane (B72294) in the presence of silyl (B83357) hydrides, which proceeds via a reductive cleavage mechanism. researchgate.net
Re-alkylation and Arylation: Once the phenolic hydroxyl group is unmasked, it can be functionalized through various methods.
Alkylation: Standard Williamson ether synthesis conditions can be applied, where the phenol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (R-X) to form a new aryl alkyl ether.
Arylation: The formation of a diaryl ether from the deprotected phenol can be achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Ullmann Condensation: This classic method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. synarchive.comwikipedia.org Modern protocols have been developed that use ligands and milder conditions, expanding the substrate scope. beilstein-journals.orgacs.org
Buchwald-Hartwig O-Arylation: A more contemporary and often milder alternative is the palladium-catalyzed coupling of phenols with aryl halides or triflates. researchgate.netwikipedia.org This reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand.
The choice of method depends on the desired alkyl or aryl group and the tolerance of other functional groups on the substrates.
Modifications of the Aromatic Ring
Electrophilic Aromatic Substitution Directed by Existing Substituents
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the directing effects of the existing n-butoxy and methylthio substituents. Both groups are ortho-, para-directors.
n-Butoxy Group (-OBu): As a strongly activating alkoxy group, it directs incoming electrophiles to the positions ortho (C3, C5) and para to it. Since the para position is occupied by the methylthio group, it strongly directs to C3 and C5.
Methylthio Group (-SMe): This group is also an ortho-, para-director. It directs incoming electrophiles to its ortho position (C3) and its para position (C5).
The combined influence of these two groups results in strong activation of the C3 and C5 positions for electrophilic attack. The C5 position is ortho to the powerful activating butoxy group and para to the methylthio group, making it a highly probable site for substitution. The C3 position is ortho to both groups, also making it a favorable site, though potentially more sterically hindered. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to yield a mixture of 3- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
| Substituent | Activating/Deactivating Effect | Directing Positions |
|---|---|---|
| 4-n-Butoxy (-OC₄H₉) | Strongly Activating | C3 (ortho), C5 (ortho) |
| 2-Methylthio (-SCH₃) | Activating | C3 (ortho), C5 (para) |
Palladium-Catalyzed Cross-Coupling at Aryl Halide Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require an aryl halide or pseudohalide (e.g., triflate) as a coupling partner. Therefore, a preliminary halogenation of this compound is necessary.
Step 1: Halogenation Based on the directing effects discussed previously, electrophilic halogenation (e.g., using Br₂ with a Lewis acid catalyst or N-bromosuccinimide) would introduce a halogen atom primarily at the C3 or C5 position, yielding an aryl halide derivative suitable for cross-coupling.
Step 2: Cross-Coupling The resulting aryl halide (e.g., 5-bromo-4-n-butoxy-2-methylthiophenol) can then undergo a variety of palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond.
Stille Coupling: Reaction with an organostannane (R-SnR'₃) to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. wikipedia.org
The presence of the butoxy and methylthio groups is generally well-tolerated in these reactions, which are known for their broad functional group compatibility.
| Component | Example |
|---|---|
| Aryl Halide | 5-Bromo-4-n-butoxy-2-methylthiophenol |
| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
Chemo- and Regioselective Functionalization of the Phenolic Ring
Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalization (like halogenation). These methods offer greater atom economy and can provide access to novel derivatives. For a substrate like this compound, the directing capabilities of the oxygen and sulfur substituents are key to controlling the regioselectivity of such transformations.
The free phenolic hydroxyl group is a powerful directing group for ortho-C-H functionalization. synarchive.com While the target molecule is an ether, many catalytic systems that functionalize phenols can be adapted for aryl ethers, or the reaction can be performed after deprotection of the butoxy group.
Palladium-Catalyzed C-H Allylic Alkylation: Palladium catalysts can achieve the regioselective C-H bond allylic alkylation of electron-rich phenols and their ethers with 1,3-dienes. This reaction typically occurs at the ortho position to the oxygen substituent, accelerated by a diphosphine ligand. beilstein-journals.orgresearchgate.net For this compound, this would likely lead to functionalization at the C3 or C5 position.
Gold-Catalyzed C-H Functionalization: Gold catalysts have been shown to mediate the chemo- and regioselective C-H bond functionalization of free phenols with diazo compounds. These reactions often favor the para-position, but if that position is blocked, ortho-C-H functionalization can occur. acs.org
Bismuth-Catalyzed para-C-H Functionalization: Cooperative catalysis involving bismuth(III) triflate and a Brønsted acid can promote the site-selective para-C–H bond functionalization of phenol derivatives with diazo compounds, preventing the more common O-H insertion reaction. wikipedia.org In the case of this compound, this would direct functionalization to the C5 position.
These advanced methods provide powerful, selective routes to modify the aromatic core, often under mild conditions, enabling the synthesis of complex phenol derivatives.
Applications of 4 N Butoxy 2 Methylthiophenol in Advanced Materials and Chemical Synthesis
Utilization as a Building Block in Organic Synthesis
Thiophenols are widely recognized as valuable precursors in organic synthesis due to the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring. researchgate.net The presence of the n-butoxy and methylthio groups in 4-n-Butoxy-2-methylthiophenol offers opportunities for directed synthesis and the introduction of specific functionalities into target molecules.
The thiol group of this compound can readily undergo a variety of chemical transformations, making it a valuable handle for constructing more complex molecules. For instance, it can be expected to participate in nucleophilic substitution and addition reactions. The thiophenolate anion, formed by deprotonation of the thiol, is a potent nucleophile that can react with alkyl halides to form thioethers. wikipedia.org Furthermore, thiophenols are known to engage in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming electrophiles. This allows for the regioselective introduction of additional functional groups, thereby increasing molecular complexity.
Table 1: Potential Reactions for Building Complex Molecules from this compound (Illustrative Examples)
| Reaction Type | Reactant | Potential Product |
| Alkylation | Methyl Iodide | 4-n-Butoxy-2-methylthioanisole |
| Michael Addition | Methyl Acrylate | Methyl 3-((4-n-butoxy-2-(methylthio)phenyl)thio)propanoate |
| Bromination | Bromine | Bromo-4-n-butoxy-2-methylthiophenol derivatives |
Note: This table is illustrative and based on the general reactivity of thiophenols.
Substituted thiophenols are key intermediates in the synthesis of a wide range of sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rroij.com For example, thiophenols are known to react with nitriles under visible light photoredox catalysis to form 2-substituted benzothiazoles. rsc.org It is plausible that this compound could be employed in similar reactions to generate novel benzothiazole (B30560) derivatives with specific substitution patterns.
The combination of the thiol and the substituted aromatic ring in this compound makes it a candidate for condensation reactions with various difunctional reagents to construct heterocyclic rings such as thiazoles and thiophenes. rroij.comdntb.gov.ua
Integration into Polymeric Structures
The functional groups present in this compound suggest its potential for incorporation into polymeric materials, either as a monomer or as a functionalizing agent for existing polymers. This could impart specific properties, such as altered solubility, thermal stability, or refractive index, to the resulting materials.
Functional monomers are essential for creating polymers with tailored properties. songwon.com While direct polymerization of this compound has not been reported, analogous phenolic and thiophenolic compounds can be used to synthesize functional polymers. For instance, thiophene (B33073) monomers with functionalized side groups are polymerized to create new polymers for various applications. google.com The thiol group of this compound could potentially be utilized in polymerization reactions, such as polycondensation or as a chain transfer agent in radical polymerizations.
The presence of the n-butoxy and methylthio groups would be expected to influence the properties of the resulting polymer, such as its solubility in organic solvents and its thermal characteristics.
The modification of polymer side chains is a powerful strategy to enhance the properties of existing polymers. digitellinc.comcmu.edu The thiol group of this compound is a prime candidate for grafting onto polymer backbones containing suitable reactive groups, such as halides or epoxides. This would allow for the introduction of the butoxy and methylthiophenyl moiety as a side chain, potentially improving properties like toughness without compromising charge transport in conductive polymers. digitellinc.com
For example, regioregular polythiophenes are important for electronic applications, and their properties can be tuned by side-chain elaboration. cmu.edu Introducing a group like 4-n-Butoxy-2-methylthiophenyl could influence the polymer's morphology and electronic properties. osti.govornl.gov
Table 2: Potential Methods for Polymer Side-Chain Functionalization with this compound (Illustrative Examples)
| Polymer Backbone | Reactive Group on Polymer | Potential Functionalization Reaction |
| Poly(chloromethyl styrene) | Chloromethyl | Nucleophilic substitution with thiophenolate |
| Poly(glycidyl methacrylate) | Epoxide | Ring-opening reaction with thiol |
| Poly(3-(6-bromoalkyl)thiophene) | Bromoalkyl | Nucleophilic substitution with thiophenolate |
Note: This table is illustrative and based on general polymer functionalization techniques.
Contribution to Catalysis and Reagent Development
Thiophenol derivatives have found applications in catalysis, both as ligands for metal catalysts and as organocatalysts. The specific substituents on this compound could modulate its electronic and steric properties, making it a candidate for the development of novel catalysts and reagents.
Thiophenol-based ligands are known to coordinate with a variety of transition metals, and the resulting complexes can exhibit catalytic activity. researchgate.net The sulfur atom in this compound can act as a soft donor ligand for transition metals like palladium, which is widely used in cross-coupling reactions. researchgate.net
Recent research has also highlighted the use of thiophenols in photoredox catalysis. rsc.org While specific studies on this compound are not available, the general principles suggest that it could potentially participate in or influence such catalytic cycles. The development of catalysts is an active area of research, with a focus on creating efficient and selective catalytic systems. acs.org
Lack of Publicly Available Research Data for this compound Applications
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant lack of publicly available research specifically detailing the applications of the chemical compound This compound in the fields of advanced materials and chemical synthesis as outlined in the requested article structure.
While the existence of the compound is confirmed through chemical supplier databases, which provide basic identifying information, in-depth studies focusing on its use in ligand design for metal-catalyzed processes and the development of novel organosulfur reagents could not be located in the public domain.
The initial investigation sought to uncover detailed research findings, including methodologies, reaction efficiencies, and the specific properties of any derived materials or reagents. However, the search did not yield any patents, peer-reviewed papers, or conference proceedings that specifically name "this compound" or its synonym "4-butoxy-2-methylbenzenethiol" in these contexts.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or including information on related but distinct compounds, which would violate the explicit instructions provided. The creation of data tables and the detailing of research findings are contingent on the availability of such primary research data.
This report acknowledges the user's request for a detailed article but must conclude that the necessary scientific literature to support the specified topics for "this compound" is not currently accessible.
Q & A
Q. Key Parameters :
Yield and purity are highly dependent on purification methods (e.g., column chromatography vs. recrystallization) and protecting group strategies to prevent oxidation of the thiol moiety .
How can spectroscopic techniques (e.g., FTIR, NMR) be optimized to characterize this compound?
Q. Basic Research Focus
- FTIR : Focus on the S-H stretch (2500–2600 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹). Oxidation byproducts can be detected via S=O stretches (~1030 cm⁻¹) .
- ¹H NMR : Key signals include:
- δ 1.2–1.6 ppm (butoxy CH₂ groups).
- δ 2.5 ppm (methyl group adjacent to sulfur).
- δ 6.8–7.2 ppm (aromatic protons). Spin-spin splitting patterns help confirm substitution .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
When crystallographic data for this compound is inconsistent with computational models, how should researchers reconcile these discrepancies?
Advanced Research Focus
Discrepancies often arise from:
Q. Methodology :
Refine crystallographic data using software like SHELXL to account for thermal motion .
Compare computational models (DFT or MD simulations) with experimental data, adjusting for solvent and temperature effects .
Validate via spectroscopic cross-checking (e.g., comparing calculated vs. experimental IR frequencies) .
What experimental strategies can address contradictory bioactivity results in different solvent systems for this compound?
Advanced Research Focus
Contradictions may stem from solvent-induced changes in:
Q. Design Protocol :
- Solvent Polarity Screening : Test activity in solvents with varying logP values (e.g., hexane, ethanol, water).
- Control Experiments : Include surfactants (e.g., Tween-80) to stabilize hydrophobic compounds .
How to design a stability study for this compound under varying pH and temperature conditions?
Methodological Focus
Experimental Design :
- pH Range : 2–12 (use HCl/NaOH buffers).
- Temperature : 4°C (storage), 25°C (room), 40°C (accelerated degradation).
Q. Analytical Tools :
- HPLC-MS : Monitor degradation products (e.g., sulfonic acids from oxidation) .
- Kinetic Modeling : Calculate Arrhenius parameters to predict shelf-life .
Q. Key Findings :
- Degradation is accelerated under basic conditions (pH > 10) due to thiol oxidation .
How can researchers resolve ambiguities in the electronic structure of this compound using computational chemistry?
Q. Advanced Research Focus
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density around sulfur and oxygen atoms .
- NBO Analysis : Identify hyperconjugative interactions stabilizing the butoxy group .
- Comparison : Overlay electrostatic potential maps with crystallographic data to validate charge distribution .
What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
